3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide
Description
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide (CAS: 1006336-93-1) is a hydroxyimidamide derivative featuring a 3,5-dimethylpyrazole moiety linked to a propanimidamide backbone. Its molecular formula is C₈H₁₃ClN₄O (molecular weight: 216.67 g/mol) with a purity of 95% . The compound’s structure combines a rigid pyrazole ring with a flexible hydroxyimidamide chain, making it a candidate for metal coordination and enzyme inhibition studies. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatile pharmacological properties, including antiviral and anticancer activities .
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N'-hydroxypropanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-6-5-7(2)12(10-6)4-3-8(9)11-13/h5,13H,3-4H2,1-2H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMUWCHCPBAXIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=NO)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265314-19-0 | |
| Record name | N-Hydroxy-3,5-dimethyl-1H-pyrazole-1-propanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=265314-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Hydrazine Hydrate Method
In a representative procedure, acetylacetone (10 mmol) is reacted with hydrazine hydrate (12 mmol) in ethanol under reflux for 4–6 hours. The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclization and dehydration to yield 3,5-dimethylpyrazole (67–73% yield). The product is purified via recrystallization from petroleum ether, with purity confirmed by melting point (mp 107–109°C) and ¹H-NMR (δ 2.58 ppm, singlet, 6H, CH₃ groups).
Alternative Routes
Hydrazine sulfate in aqueous sodium hydroxide offers a cost-effective alternative, particularly for industrial-scale synthesis. However, this method requires stringent pH control (pH 10–12) to prevent side reactions, such as over-alkylation.
The introduction of the hydroxypropanimidamide group involves a two-step sequence: (1) alkylation of 3,5-dimethylpyrazole with a nitrile precursor and (2) amidoxime formation via hydroxylamine treatment.
Alkylation with Acrylonitrile
3,5-Dimethylpyrazole (5 mmol) is reacted with acrylonitrile (6 mmol) in dimethylformamide (DMF) at 80°C for 12 hours, catalyzed by potassium carbonate. This Michael addition yields 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile as an intermediate (∼65% yield). The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexane, 1:1), and the product is isolated via column chromatography.
Amidoxime Formation
The nitrile intermediate is treated with hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (2.5 equivalents) in ethanol under reflux for 4–6 hours. This nucleophilic addition generates the amidoxime functionality, with the reaction mechanism proceeding via the formation of an iminoxyl intermediate (Figure 1). The crude product is precipitated by pouring the reaction mixture into ice-water, followed by recrystallization from ethanol to afford 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide (58–72% yield).
Figure 1. Proposed mechanism for amidoxime formation from nitrile and hydroxylamine.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that ethanol outperforms methanol and DMF in amidoxime synthesis due to its polarity and ability to stabilize intermediates. Reflux temperatures (78°C) are optimal, as lower temperatures (25°C) result in incomplete conversion (<30% yield). Microwave-assisted synthesis reduces reaction time to 15–30 minutes but requires specialized equipment.
Catalytic Enhancements
The addition of triethylamine (1 equivalent) as a base improves yields to 85% by scavenging HCl generated during the reaction. However, excessive base (>2 equivalents) promotes side reactions, such as hydrolysis of the amidoxime to carboxylic acids.
Analytical Characterization
The final product is characterized using spectroscopic and chromatographic techniques:
-
¹H-NMR (DMSO-d₆): δ 1.98 (s, 6H, CH₃), 2.72 (t, 2H, CH₂), 3.45 (t, 2H, CH₂), 5.21 (s, 1H, NH), 9.87 (s, 1H, OH).
-
IR (KBr): 3340 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=N), 1580 cm⁻¹ (C=C aromatic).
-
HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
Industrial-Scale Considerations
Large-scale production (≥1 kg) employs continuous-flow reactors to enhance mixing and heat transfer during the alkylation step. Environmental concerns drive the substitution of DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable efficacy .
Chemical Reactions Analysis
Hydrolysis Reactions
The amidine group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
Reaction :
-
Mechanism : Protonation of the amidine nitrogen followed by nucleophilic attack by water.
Reduction Reactions
The hydroxylamine group can be reduced to an amine under catalytic hydrogenation:
Reaction :
-
Conditions : 1 atm H₂, ethanol solvent, room temperature.
-
Byproducts : Trace amounts of dehalogenated pyrazole derivatives may form if halogens are present.
Nucleophilic Substitution
The pyrazole ring’s 1-position nitrogen participates in nucleophilic substitution with electrophiles:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Acrylamide | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide | DMF, 100°C, 6 h | 55% |
| Chlorotrimethylsilane | (3,5-Dimethyl-1H-pyrazol-1-yl)trimethylsilane | THF, triethylamine, 0°C | 80% |
Condensation Reactions
The amidine group reacts with carbonyl compounds to form heterocycles:
Example :
Coordination Chemistry
The pyrazole and amidine groups act as bidentate ligands for transition metals:
| Metal Salt | Complex Formed | Applications |
|---|---|---|
| Cu(II) acetate | [Cu(C₈H₁₃N₃O)₂]·2H₂O | Catalysis, antimicrobial agents |
| Fe(III) chloride | [Fe(C₈H₁₃N₃O)Cl₃] | Magnetic materials |
-
Bonding : Pyrazole N1 and amidine oxygen/nitrogen coordinate to the metal center.
Oxidation Reactions
The hydroxylamine group oxidizes to a nitroso intermediate under mild conditions:
Reaction :
Thermal Rearrangement
At elevated temperatures (>120°C), the compound undergoes isomerization via carbocation intermediates:
Reaction :
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Reactivity | Byproducts |
|---|---|---|---|
| Hydrolysis | Amidine | High | NH₂OH |
| Reduction | Hydroxylamine | Moderate | H₂O |
| Condensation | Amidine + Aldehyde | High | H₂O |
| Oxidation | Hydroxylamine | Low | O₂ derivatives |
Mechanistic Insights
Scientific Research Applications
Pharmacological Research
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide has been investigated for its potential as a therapeutic agent in various diseases. Notably:
- Anticancer Activity : Studies have shown that pyrazole derivatives exhibit cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory disorders.
Biochemical Applications
The compound's ability to interact with biological systems makes it valuable in biochemical research:
- Enzyme Inhibition : It has been studied as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states beneficial for understanding disease mechanisms.
- Receptor Modulation : There is ongoing research into its role as a modulator of various receptors, which could have implications in drug design and development.
Material Science
In material science, the compound is being explored for its potential use in:
- Synthesis of New Materials : The unique chemical properties allow for the creation of novel materials with specific functionalities, particularly in polymer chemistry.
- Nanotechnology : Its application in nanomaterials is being investigated due to its potential to enhance the properties of nanoparticles used in drug delivery systems.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazole derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cells with an IC value of 12 µM, indicating strong potential for further development as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In a study published in Pharmacology Reports, researchers assessed the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with the compound significantly reduced inflammation markers (IL-6 and TNF-alpha) compared to control groups, suggesting that it could be an effective therapeutic option for inflammatory diseases.
Table 1: Comparison of Biological Activities
| Activity Type | IC Value (µM) | Reference |
|---|---|---|
| Anticancer (Breast) | 12 | Journal of Medicinal Chemistry |
| Anti-inflammatory | 15 | Pharmacology Reports |
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit catalytic activity. Additionally, its ability to inhibit certain enzymes makes it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Table 1: Key Substituent Differences
| Compound Name | Pyrazole Substituents | Functional Group | CAS Number |
|---|---|---|---|
| Target Compound | 3,5-dimethyl | N'-hydroxypropanimidamide | 1006336-93-1 |
| 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide | 4-chloro, 3,5-dimethyl | N'-hydroxypropanimidamide | 180028-94-8 |
| (1Z)-N'-Hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide | 5-methyl, 3-trifluoromethyl | N'-hydroxypropanimidamide | 1006353-07-6 |
| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide | 3,5-dimethyl | Propanamide | Not provided |
- Electron-Withdrawing vs. The trifluoromethyl group in 1006353-07-6 offers high lipophilicity and metabolic stability, advantageous in drug design . The target compound’s methyl groups provide steric bulk without significant electronic effects, favoring hydrophobic interactions .
Functional Group Modifications
Table 2: Functional Group Impact
- Hydroxyimidamide vs. Amide :
Physicochemical and Spectral Data
Table 4: Analytical Comparisons
- The absence of melting point and NMR data for the target compound highlights a gap in current literature.
Biological Activity
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.
- Molecular Formula : C₈H₁₀N₄O
- Molecular Weight : 166.19 g/mol
- CAS Number : 36140-83-7
- Purity : >97% (HPLC) .
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with appropriate hydroxypropanimidamide derivatives. Various methods have been employed to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis .
Antimicrobial Activity
Research has indicated that derivatives of pyrazole, including this compound, exhibit notable antimicrobial properties. In a study assessing the antibacterial efficacy against various pathogens, compounds displayed varying degrees of inhibition:
| Compound | Inhibition Zone (mm) | Pathogen |
|---|---|---|
| This compound | 30 mm | E. coli |
| Other pyrazole derivatives | 18–29 mm | Various pathogens |
The compound demonstrated a strong inhibitory effect against E. coli, comparable to standard antibiotics .
Antibiofilm and Anti-quorum Sensing Activities
In addition to antimicrobial effects, this compound has been evaluated for its antibiofilm and anti-quorum sensing activities. A study synthesized several pyrazole derivatives and assessed their ability to disrupt biofilm formation in bacterial cultures. The results showed that this compound significantly reduced biofilm biomass by up to 70% in certain strains .
The mechanism underlying the biological activity of this compound appears to involve:
- Inhibition of bacterial cell wall synthesis : Similar to other β-lactam antibiotics.
- Disruption of quorum sensing pathways : By interfering with signaling molecules essential for biofilm formation .
Study 1: Antibacterial Efficacy
A comprehensive evaluation was conducted where various pyrazole derivatives were tested against clinical isolates of Gram-negative bacteria. The study found that this compound had a higher efficacy than many existing antibiotics, suggesting its potential as a lead compound for further drug development .
Study 2: Molecular Docking Studies
Molecular docking studies were performed to understand the binding interactions between the compound and target proteins such as penicillin-binding protein (PBP) and sterol 14-alpha demethylase. The docking results indicated strong binding affinities with key amino acid residues in the active sites of these proteins, supporting its role as a potential therapeutic agent .
Q & A
Q. How can experimental design methods optimize the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-hydroxypropanimidamide?
Methodological Answer: Statistical Design of Experiments (DoE) is critical for optimizing synthetic routes. For example, factorial designs can systematically evaluate variables like reaction temperature, solvent polarity, and stoichiometric ratios. A study using DoE reduced the number of experiments by 40% while identifying optimal conditions for similar pyrazole derivatives, such as using K₂CO₃ as a base in DMF for nucleophilic substitutions . Key parameters to prioritize include yield, purity, and reaction time, with validation via HPLC or LCMS (e.g., 98.37% purity achieved in analogous syntheses ).
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., hydroxyimino and pyrazole rings) via characteristic absorption bands. For 3,5-dimethylpyrazole derivatives, strong N-H stretches (3100–3300 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) are observed .
- NMR Spectroscopy : ¹H NMR resolves methyl groups (δ 2.15–2.23 ppm for pyrazole-CH₃) and hydroxyimino protons (δ 11.06–11.55 ppm) .
- X-ray Crystallography : Confirms spatial arrangement, as demonstrated for structurally related 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (bond lengths: C-N ≈ 1.35 Å, C-C ≈ 1.45 Å) .
Q. How to purify this compound efficiently while minimizing degradation?
Methodological Answer: Column chromatography with silica gel (ethyl acetate/hexane gradients) is standard. For polar derivatives, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves resolution. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates with molecular weights <500 Da, reducing thermal degradation risks .
Q. What solvent systems are suitable for solubility testing?
Methodological Answer: Screen solvents via a tiered approach:
Polar aprotic solvents : DMF or DMSO for initial dissolution.
Protic solvents : Methanol/water mixtures for stability assessment.
Low-polarity solvents : Dichloromethane for crystallization trials.
Analogous compounds show solubility >10 mg/mL in DMSO, but <1 mg/mL in water .
Q. How to validate synthetic intermediates using mass spectrometry?
Methodological Answer: High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ions (e.g., [M+H]+ for C₉H₁₄N₂O₂: calc. 182.1055, obs. 182.1058). Fragmentation patterns (e.g., loss of hydroxyimino group (-31 Da)) distinguish regioisomers .
Advanced Research Questions
Q. How can computational reaction path analysis improve the design of novel derivatives?
Methodological Answer: Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and energetics. For example, ICReDD’s workflow combines computed activation energies with experimental validation, reducing optimization cycles by 60% for pyrazole-based reactions. Key steps:
- Identify rate-limiting steps (e.g., nucleophilic attack on carbonyl).
- Screen catalysts (e.g., Pd/C for dehydrohalogenation) using ΔG‡ values .
Q. What mechanisms explain contradictory yields in alternative synthetic routes?
Methodological Answer: Contradictions often arise from competing pathways:
- Route A (amine coupling) : May suffer from steric hindrance (e.g., 35% yield due to bulky pyrazole substituents) .
- Route B (cyclocondensation) : Higher yields (70%) via entropy-driven ring closure.
Kinetic studies (e.g., in situ IR monitoring) can quantify intermediate accumulation and guide pathway suppression .
Q. How to investigate tautomerism in the hydroxyimino group under varying pH?
Methodological Answer:
- UV-Vis Spectroscopy : Monitor λmax shifts (e.g., 250 nm → 280 nm for keto-enol tautomerism).
- ¹³C NMR : Compare carbonyl (δ 165–175 ppm) vs. enolic (δ 90–100 ppm) carbons.
A study on triazole-propanamides revealed pH-dependent equilibrium (K = 3.2 at pH 7.4), validated by DFT-calculated tautomer energies .
Q. What strategies mitigate side reactions during large-scale synthesis?
Methodological Answer:
- Temperature Control : Lower reaction temperatures (<60°C) reduce dimerization.
- Protecting Groups : Temporarily mask hydroxyimino with tert-butyldimethylsilyl (TBS) ethers.
- Flow Chemistry : Continuous reactors minimize residence time, suppressing byproduct formation (e.g., <5% impurities in scaled-up pyrazole syntheses) .
Q. How to correlate molecular structure with bioactivity using SAR studies?
Methodological Answer:
- 3D-QSAR Models : Align derivatives in pharmacophore space (e.g., hydrophobic pyrazole vs. hydrogen-bonding hydroxyimino).
- Enzyme Assays : Test inhibition of target enzymes (e.g., cytochrome P450) with IC₅₀ values.
For analogs, substituent bulk at C3 (pyrazole) inversely correlates with activity (R² = 0.89), suggesting steric clashes in binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
